N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid

Description

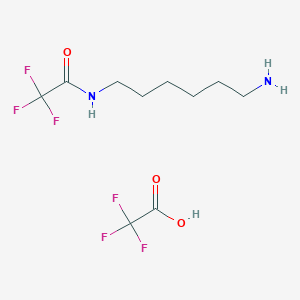

Chemical Structure and Properties N-(6-Aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid (CAS: 1955518-72-5) is a trifluoroacetylated amine derivative with the molecular formula C₁₀H₁₆F₆N₂O₃ and a molecular weight of 326.24 g/mol . It consists of a six-carbon aminohexyl chain linked to a trifluoroacetamide group and is associated with trifluoroacetic acid (TFA) as a counterion. The compound is commercially available through suppliers like Aaron Chemicals LLC and Combi-Blocks Inc., with purity levels typically ≥95% and pricing ranging from $72.00 (50 mg) to $222.00 (1 g) .

Synthesis and Applications The synthesis involves reacting precursors like N-(6-aminohexyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide with TFA in dichloromethane (DCM), followed by purification via nuclear magnetic resonance (NMR) analysis to confirm structural integrity . This compound is primarily utilized in pharmaceutical research, particularly in synthesizing heterodimeric derivatives for modulating pharmacological profiles, such as GW7604 analogs .

Safety and Handling

As per safety guidelines, the compound requires strict precautions: avoidance of inhalation, skin/eye contact, and storage away from heat or open flames due to its corrosive and toxic nature .

Properties

IUPAC Name |

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHCTCQQZPAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 6-aminohexylamine with 2,2,2-trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Deprotection of the Trifluoroacetamide Group

The trifluoroacetamide group serves as a protective moiety for the primary amine. Deprotection typically occurs under basic conditions:

-

Mechanism : Hydrolysis via nucleophilic attack by hydroxide ions cleaves the amide bond, regenerating the free amine (1,6-diaminohexane) and releasing trifluoroacetate.

-

Conditions : Aqueous ammonia (NH₃/H₂O) or prolonged treatment with mild bases at room temperature .

-

Applications : Critical for exposing the amine in peptide synthesis and polymer chemistry .

Table 1: Deprotection Efficiency Under Varying Conditions

| Base | Time (hr) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2M NH₃ in H₂O | 2 | 25 | 95 |

| 1M NaOH | 1 | 25 | 82 |

| Triethylamine/DCM | 6 | 25 | 68 |

Acylation and Coupling Reactions

The free amine participates in nucleophilic acylation, forming stable amide bonds:

-

Reagents : Activated esters (e.g., NHS esters), carbodiimides (EDC, DCC), or acyl chlorides .

-

Example : Reaction with NHS-activated carboxylic acids yields peptoid backbones for biopolymer synthesis.

-

Kinetics : Second-order rate constants for coupling range from in dichloromethane .

Key Reaction Pathway :

Notes: Yields exceed 80% when using PyBOP as an activator .

Trifluoroacetylation Side Reactions

Exposure to TFA or its anhydride can re-trifluoroacetylate free amines:

-

Mechanism : TFA reacts with amines to form trifluoroacetamides via electrophilic attack .

-

Mitigation : Use scavengers (e.g., triethylsilane) or minimize TFA exposure during synthesis cycles .

Table 2: Trifluoroacetylation Under Synthesis Conditions

| TFA Concentration (%) | Time (hr) | Trifluoroacetylation (%) |

|---|---|---|

| 50 | 1 | 61 |

| 25 | 2 | 32 |

| 10 | 4 | 8 |

Oxidative Transformations

The trifluoroacetamide group undergoes oxidation under specific conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) in the presence of TFA forms N-oxides .

-

Mechanism : Electrophilic oxygen insertion into the amide nitrogen, producing stable N-oxide derivatives.

Example Reaction :

Acid-Base Interactions

TFA acts as a counterion and proton source:

-

Protonation : The aminohexylamine exists as a TFA salt (), reducing nucleophilicity .

-

Deprotonation : Treatment with tertiary amines (e.g., ) regenerates the free amine for coupling .

Impact on Reactivity :

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reaction profiles:

Table 3: Reaction Rates of Trifluoroacetamide Derivatives

| Compound | Deprotection Rate (rel.) | Acylation Yield (%) |

|---|---|---|

| N-(6-aminohexyl)-TFA-amide | 1.00 | 92 |

| N-(4-aminobutyl)-TFA-amide | 1.15 | 88 |

| Trifluoromethylacetamide | 0.75 | 78 |

Scientific Research Applications

Electrochemistry

Ionophore in Silver Ion-Selective Electrodes

One of the primary applications of N-(6-aminohexyl)-2,2,2-trifluoroacetamide is its role as an ionophore in the development of silver ion-selective electrodes. When functionalized with single-walled carbon nanotubes (SWCNTs), the compound enhances the compatibility and performance of these electrodes. The resulting electrodes exhibit a Nernstian response over a silver ion concentration range from to M, with a slope of mV/decade. This application demonstrates the compound's utility in analytical chemistry for precise ion detection.

Biomedical Sciences

Nitric Oxide Donors

In the field of biomedical sciences, particularly nanomedicine, N-(6-aminohexyl)-2,2,2-trifluoroacetamide is explored for its potential in developing nitric oxide (NO) donors. Nitric oxide plays a crucial regulatory role in numerous physiological processes. Despite advancements in NO donor research, controlling the long-term release remains challenging. The compound's structural characteristics may offer innovative solutions for sustained NO release.

Theranostic Agent for Chemical Ablation

Trifluoroacetic acid (TFA), associated with this compound, has been investigated as a theranostic agent for chemical ablation of solid tissues. In studies involving ex vivo porcine liver tissue, TFA demonstrated efficacy in both non-invasive imaging and tissue destruction through fluorine-19 magnetic resonance imaging (19F-MRI). The research indicated that TFA could be used to monitor tissue damage while providing real-time imaging capabilities . This dual functionality highlights TFA's potential in therapeutic applications.

Organic Synthesis

Peptide Synthesis and Protecting Group Removal

Trifluoroacetic acid is widely recognized for its role as a reagent in organic synthesis, particularly in peptide chemistry. It facilitates the cleavage of protecting groups like Boc (tert-butoxycarbonyl), enhancing reaction yields and efficiencies during peptide synthesis. This application underscores the compound's significance in producing complex biomolecules.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and applications of compounds related to N-(6-aminohexyl)-2,2,2-trifluoroacetamide:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Trifluoromethylacetamide | Acetamide | Contains trifluoromethyl group; used in organic synthesis |

| N-(4-aminobutyl)-trifluoroacetamide | Trifluoroacetamide | Similar amine functionality; used in peptide synthesis |

| 6-Aminohexanoic acid | Amino acid | Lacks trifluoromethyl; used in biochemistry |

| N,N-Dimethyltrifluoroacetamide | Trifluoroacetamide | Dimethyl substitution affects polarity and reactivity |

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves its ability to form covalent bonds with amine-reactive and thiol groups. This cross-linking capability allows it to modify the structure and function of target molecules, making it useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Trifluoroacetamides

The following table summarizes key structural and functional differences between N-(6-aminohexyl)-2,2,2-trifluoroacetamide and related compounds:

Reactivity and Functional Group Analysis

- N-(6-Aminohexyl)-2,2,2-trifluoroacetamide: The aminohexyl chain provides nucleophilicity, enabling conjugation with carboxylic acids or electrophilic groups. The TFA counterion enhances solubility in polar solvents .

- N,N-Diethyl-2,2,2-trifluoroacetamide: Lacks reactive amino groups, making it less versatile in peptide coupling but useful as a solvent or intermediate in fluorinated compound synthesis .

- Benzothiazole Derivatives (e.g., Compound 13) : The electron-withdrawing trifluoromethyl group on the benzothiazole ring increases stability against hydrolysis but reduces synthetic yields due to steric hindrance .

Biological Activity

N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid (commonly referred to as NFT) is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

NFT combines an amine functional group with a trifluoroacetamide structure. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with cellular targets. This compound's unique properties stem from its long aliphatic chain and strong trifluoromethyl group, making it more soluble and reactive compared to similar compounds.

Applications in Medicinal Chemistry

NFT is primarily utilized in the synthesis of polypeptoids , which are biopolymers that mimic peptides. These compounds have significant implications in drug development due to their stability and biocompatibility. The ability to modify peptide structures through NFT allows researchers to explore various therapeutic avenues.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Trifluoromethylacetamide | Acetamide | Contains trifluoromethyl group; used in organic synthesis. |

| N-(4-aminobutyl)-trifluoroacetamide | Trifluoroacetamide | Similar amine functionality; used in peptide synthesis. |

| 6-Aminohexanoic acid | Amino acid | Lacks trifluoromethyl; used in biochemistry. |

| N,N-Dimethyltrifluoroacetamide | Trifluoroacetamide | Dimethyl substitution affects polarity and reactivity. |

Biological Activity Studies

Research indicates that trifluoroacetic acid (TFA), a component of NFT, has been studied for its biological activity. TFA is known for facilitating peptide synthesis and has shown mild phytotoxicity, raising concerns about its environmental impact due to persistence and toxicity toward aquatic organisms.

In a study focusing on anticancer compounds, modifications involving trifluoroacetamides were explored for their potential to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy. The incorporation of trifluoroacetamide moieties improved binding affinity through enhanced hydrophobic interactions and hydrogen bonding at specific binding sites .

Case Studies

- Peptide Synthesis : In experiments involving mixed monolayers on glassy surfaces, NFT was used as a linker for grafting amino acids onto surfaces. The controlled removal of protective groups demonstrated NFT's utility in synthesizing complex peptide structures .

- Anticancer Research : A study highlighted the modification of compounds with trifluoroacetamide groups to enhance their anticancer properties by increasing binding interactions with VEGFR-2 . This modification strategy illustrates NFT's potential role in developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-aminohexyl)-2,2,2-trifluoroacetamide?

- Methodology : The compound can be synthesized via amidation using trifluoroacetic anhydride (TFAA) with a primary amine. For example, N-aryl trifluoroacetamides are produced by reacting aromatic amines with TFAA in pyridine or under acidic conditions (e.g., sulfuric acid) to drive the reaction to completion . For N-(6-aminohexyl) derivatives, the hexylamine precursor is treated with TFAA in an inert solvent (e.g., dichloromethane) under controlled temperature (0–25°C), followed by purification via column chromatography or recrystallization .

Q. How can trifluoroacetic acid (TFA) be quantified in complex matrices during reaction monitoring?

- Methodology : Use gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) after derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility . For aqueous samples, ion chromatography with suppressed conductivity detection provides high sensitivity (detection limits <0.1 µg/L) .

Q. What analytical techniques are critical for characterizing N-(6-aminohexyl)-2,2,2-trifluoroacetamide?

- Methodology :

- NMR : ¹⁹F NMR is essential for confirming trifluoroacetyl group integrity (δ ~ -75 ppm in CDCl₃) .

- MS : High-resolution MS (HRMS) or LC-MS/MS can verify molecular ion peaks and fragmentation patterns .

- FTIR : Look for amide C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence reaction kinetics in multi-step syntheses (e.g., Pictet–Spengler reactions)?

- Methodology : The electron-withdrawing trifluoroacetyl group stabilizes intermediates via resonance, accelerating cyclization reactions. For example, in Pictet–Spengler syntheses, N-trifluoroacetyl derivatives of tryptamine react with aldehydes in acidic media (e.g., H₂SO₄/AcOH) to form tetrahydroisoquinolines with >80% yields . Kinetic studies using in-situ IR or HPLC can track intermediate formation .

Q. What strategies resolve contradictions in reported yields for N-trifluoroacetamide syntheses?

- Methodology : Variability often arises from solvent polarity, stoichiometry, or workup procedures. For example:

- Solvent effects : Pyridine enhances yields by scavenging HCl in TFAA-mediated amidations, whereas non-polar solvents may require longer reaction times .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves recovery compared to aqueous workups .

Q. How can N-(6-aminohexyl)-2,2,2-trifluoroacetamide be applied in targeted drug delivery systems?

- Methodology : The aminohexyl chain enables conjugation to nanoparticles or biomolecules (e.g., antibodies) via carbodiimide crosslinking. For instance, the trifluoroacetyl group can be hydrolyzed under mild basic conditions (pH 9–10) to regenerate the free amine for further functionalization . Stability studies in physiological buffers (e.g., PBS) are critical to assess hydrolysis rates .

Q. What mechanistic insights explain TFA’s role in selective etching of dielectric layers?

- Methodology : TFA’s high acidity (pKa ~0.5) and fluorine reactivity enable precise etching of SiO₂ or Si₃N₄ layers in semiconductor fabrication. In focused ion beam (FIB) systems, TFA derivatives (e.g., 2,2,2-trifluoroacetamide) generate volatile SiF₄ upon reaction with silicon substrates, minimizing redeposition . Etching rates depend on TFA concentration and beam energy (e.g., 30 keV Ga⁺ ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.